molecular formula C19H29N7O3S B2991004 1-(methylsulfonyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide CAS No. 1171621-46-7

1-(methylsulfonyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2991004
CAS No.: 1171621-46-7
M. Wt: 435.55
InChI Key: AEMWASWDUCGVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 4 with a piperidin-1-yl group. The ethyl linker connects this core to a piperidine-4-carboxamide moiety, which is further modified with a methylsulfonyl group. The methylsulfonyl group enhances solubility and may influence binding interactions, while the pyrazolopyrimidine scaffold is a common motif in kinase inhibitors .

Properties

IUPAC Name

1-methylsulfonyl-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N7O3S/c1-30(28,29)25-10-5-15(6-11-25)19(27)20-7-12-26-18-16(13-23-26)17(21-14-22-18)24-8-3-2-4-9-24/h13-15H,2-12H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMWASWDUCGVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide typically involves multi-step procedures that include the formation of key intermediates and the final coupling reactions. Typical starting materials include substituted piperidines and pyrazolo[3,4-d]pyrimidine derivatives, with reactions often carried out under controlled conditions using catalysts and solvents to achieve desired yields and purity.

Industrial Production Methods: For large-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. Industrial production involves the use of automated reactors, continuous flow systems, and strict quality control measures to ensure the consistency and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(methylsulfonyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide undergoes various chemical reactions including:

  • Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, resulting in the formation of oxidized products.

  • Reduction: A reverse of oxidation, involving the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

  • Substitution: Reactions where a functional group in the molecule is replaced by another group under specific conditions, facilitated by catalysts or reagents.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reducing Agents: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Catalysts: Transition metal catalysts, such as palladium (Pd) and platinum (Pt), are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed. These may include oxidized derivatives, reduced analogs, and various substituted compounds, each exhibiting distinct chemical and physical properties.

Scientific Research Applications

1-(methylsulfonyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide is employed in diverse scientific research applications:

  • Chemistry: It serves as a key intermediate in organic synthesis and chemical research, aiding the development of new synthetic pathways and methodologies.

  • Biology: The compound is utilized in biochemical assays and studies to understand biological processes and molecular interactions.

  • Medicine: Preliminary research suggests potential therapeutic applications, including as a target for drug discovery and development, owing to its ability to modulate specific biological pathways.

  • Industry: Its unique chemical properties make it useful in various industrial processes, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide involves interactions with specific molecular targets and pathways. These may include:

  • Molecular Targets: The compound may bind to certain proteins or receptors, influencing their activity and downstream signaling cascades.

  • Pathways Involved: It can modulate key biochemical pathways, including those involved in cell signaling, proliferation, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name / ID Core Structure Key Substituents Functional Groups / Linkers Biological Activity / Notes Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 4-(Piperidin-1-yl), N-ethyl-piperidine-4-carboxamide, methylsulfonyl Carboxamide, sulfonyl Likely kinase inhibitor (inferred from structural analogs) N/A
SJF690 () Pyrazolo[3,4-d]pyrimidine 4-Phenoxyphenyl, piperidinyl, thiazole PROTAC linker (VHL ligand) BTK-targeting PROTAC; induces degradation via E3 ligase recruitment
3aj () Pyrazolo[3,4-d]pyrimidine 4-Phenoxyphenyl, piperidinyl, 4-fluorophenylsulfonyl Propan-1-one, sulfonyl Rotameric conformation observed in NMR; potential kinase inhibitor
12a () Pyrazolo[3,4-d]pyrimidine 4-Phenoxyphenyl, piperidinyl, pyrimidin-4-yl Methanone Targeted covalent inhibitor; acrylamide surrogate
1-[(4-Methylphenyl)Sulfonyl]-N-(2-Phenylethyl)Piperidine-4-Carboxamide () Piperidine Toluene-4-sulfonyl, phenethylamide Sulfonyl, carboxamide Structural analog with simpler core; no pyrazolopyrimidine
Ibrutinib () Pyrazolo[3,4-d]pyrimidine 4-Phenoxyphenyl, (R)-piperidinyl, propenone Propenone FDA-approved BTK inhibitor; IC50 ~0.5 nM for BTK
1-(4-Methylphenyl)-6-(Methylsulfanyl)-4-Piperidino-1H-Pyrazolo[3,4-d]Pyrimidine () Pyrazolo[3,4-d]pyrimidine 4-Methylphenyl, methylsulfanyl Thioether Sulfur oxidation state may reduce metabolic stability compared to sulfonyl analogs
1-[(3R)-3-[4-Amino-3-(3-Methylsulfonylphenyl)Pyrazolo[3,4-d]Pyrimidin-1-yl]Piperidin-1-yl]Prop-2-en-1-one () Pyrazolo[3,4-d]pyrimidine 3-Methylsulfonylphenyl, (R)-piperidinyl, propenone Propenone, sulfonyl ITK inhibitor; IC50 ~100,000 nM (low potency)
N-{2-[4-(Piperidin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl]Ethyl}-4-(Pyrrolidine-1-Sulfonyl)Benzamide () Pyrazolo[3,4-d]pyrimidine 4-(Piperidin-1-yl), pyrrolidine-sulfonyl benzamide Carboxamide, sulfonyl Structural analog with benzamide-sulfonyl hybrid; no activity data

Key Structural and Functional Insights

Core Modifications: The pyrazolo[3,4-d]pyrimidine core is conserved in kinase inhibitors like ibrutinib (BTK) and SJF690 (PROTAC). Substituents at position 4 (e.g., piperidin-1-yl, phenoxyphenyl) dictate target selectivity . The methylsulfonyl group in the target compound may improve solubility compared to thioether () or propenone () analogs .

Linker and Functional Groups: Carboxamide vs. Propenone: Ibrutinib’s propenone linker enables covalent binding to BTK’s cysteine residue, while the target compound’s carboxamide likely supports non-covalent interactions . Sulfonyl vs. Methanone: Sulfonyl groups (e.g., in 3aj and the target compound) enhance polarity and hydrogen-bonding capacity compared to methanone (12a) .

Biological Activity :

  • PROTACs like SJF690 exhibit degradation-driven efficacy, whereas the target compound likely acts as a direct inhibitor .
  • Low potency of ’s compound highlights the importance of substituent positioning (3-methylsulfonylphenyl vs. 4-piperidin-1-yl) .

Biological Activity

1-(Methylsulfonyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperidine ring and a pyrazolo[3,4-d]pyrimidine moiety, with the methylsulfonyl group enhancing its solubility and biological activity. The structural formula can be represented as follows:

C18H25N5O2S\text{C}_{18}\text{H}_{25}\text{N}_{5}\text{O}_{2}\text{S}

The primary mechanism of action for this compound involves the inhibition of various kinases, which are critical enzymes in cellular signaling pathways. The dysregulation of these kinases is often associated with cancer progression. The pyrazolo[3,4-d]pyrimidine core has demonstrated efficacy in inhibiting tyrosine kinases, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

Biological Activity Overview

The compound exhibits notable biological activities:

  • Kinase Inhibition : It effectively inhibits several kinases involved in tumor growth and survival.
  • Anticancer Potential : Studies indicate its potential use in treating various malignancies, including breast cancer .

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound significantly reduces kinase activity compared to controls. The IC50 values indicate strong potency against specific kinase targets .
  • Cell Line Studies : In studies involving cancer cell lines, the compound led to a marked decrease in cell viability and induced apoptosis. For example, it was found to lower the viability of MCF-7 breast cancer cells significantly .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique properties of this compound:

Compound NameStructurePrimary Activity
4-Amino-3-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidineSimilar pyrazolo coreKinase inhibition
N-(2-(4-Morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamideLacks piperidineSelective kinase targeting
1-(Sulfonamide)-N-(6-methylpyridin-2-yl)piperidineDifferent substituentsAnticancer activity

Pharmacokinetic Properties

The presence of both the morpholino group and the methylsulfonyl moiety enhances the pharmacokinetic properties of this compound. These modifications potentially lead to improved absorption and distribution within biological systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.